3-Bromo-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridines are aromatic heterocycles containing nitrogen, and their derivatives are widely studied for their biological activities and applications in medicinal chemistry. This specific compound features a bromine atom and a piperidin-3-ylmethoxy group, which can influence its pharmacological properties and reactivity.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and piperidine. Research has highlighted its potential in medicinal chemistry, particularly in designing inhibitors for specific biological targets.
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine is classified as a halogenated pyridine derivative. It falls under the category of small organic molecules that can interact with biological systems, making it a candidate for drug development and other scientific applications.
The synthesis of 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine typically involves several steps:
The reaction conditions often include solvents such as tetrahydrofuran or dichloromethane and may require specific temperatures and times to optimize yield and selectivity. For example, reactions may be conducted at low temperatures (0°C to 15°C) to minimize side reactions.
The molecular structure of 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine consists of:
The molecular formula is , with a molar mass of approximately 256.15 g/mol. The compound's structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 3-Bromo-2-(piperidin-3-ylmethoxy)pyridine often involves binding to specific biological targets, such as enzymes or receptors. For instance, studies have shown that similar compounds can inhibit enzymes like lysine-specific demethylase 1 (LSD1) by interacting with their active sites.
Molecular docking studies indicate that the piperidine ring can form hydrogen bonds with amino acid residues in the target enzyme, enhancing binding affinity and specificity. This interaction is crucial for the compound's potential therapeutic effects.
3-Bromo-2-(piperidin-3-ylmethoxy)pyridine has several applications in scientific research:
This compound represents a versatile scaffold in drug discovery and materials science, highlighting its significance in ongoing research endeavors across various scientific fields.
Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation at the brominated position of 3-bromo-2-(piperidin-3-ylmethoxy)pyridine, leveraging its inherent reactivity as an aryl halide. The Suzuki-Miyaura reaction is particularly effective for attaching aryl or heteroaryl groups using boronic acid partners. Optimal performance requires ligand selection (e.g., XPhos or SPhos) to stabilize the Pd(0) species and prevent nanoparticle formation. As demonstrated in Heck–Cassar–Sonogashira couplings, PdCl₂/XPhos systems in aqueous TPGS-750-M micellar conditions achieve room-temperature reactivity while suppressing undesired alkyne dimerization [4] [8].
For Sonogashira couplings with terminal alkynes, the chloride counterion in PdCl₂(DPPF) pre-catalysts enhances reduction efficiency. Triethylamine serves a dual role as base and reductant, minimizing phosphine oxidation. Key to scalability is the in situ generation of active Pd(0) species, which maintains catalytic turnover numbers >1,000 when primary alcohols (e.g., N-hydroxyethyl pyrrolidone) are employed as stoichiometric reductants [4].
Table 1: Palladium-Catalyzed Cross-Coupling Conditions
Reaction Type | Catalyst System | Ligand | Solvent | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(Amphos)₂Cl₂ | cBRIDP | H₂O/TPGS-750-M | 78–92% |
Sonogashira | PdCl₂/XPhos | XPhos | THF | 85–95% |
Negishi-like | Pd(OAc)₂ with TMEDA | DPPP | DMF | 70–88% |
The piperidine ring is installed via O-alkylation between 3-bromopyridin-2-ol and activated piperidine derivatives. Protecting group strategy is critical: N-Boc-piperidin-3-ylmethyl methanesulfonate reacts with pyridinol under Mitsunobu conditions (PPh₃, DIAD) to yield protected intermediates, with subsequent Boc deprotection using HCl in dioxane (quantitative) [3] [7]. Alternatively, direct alkylation employs piperidin-3-ylmethanol with NaH as base in anhydrous DMF at 0°C, though this method risks N-alkylation impurities (<5%).
Regioselectivity is enforced by the C-2 pyridine nitrogen’s nucleophilicity, which directs substitution exclusively to the adjacent oxygen. Microwave assistance (100°C, 30 min) accelerates conversions to >90% while suppressing hydrolysis by-products. Post-reaction, freebase purification uses silica gel chromatography with ethyl acetate/methanol/ammonia (95:4:1) to isolate the product [3] [6].
Table 2: Nucleophilic Substitution Optimization
Piperidine Precursor | Base | Solvent | Temperature | Yield |
---|---|---|---|---|
N-Boc-3-(mesyloxymethyl)piperidine | DBU | ACN | 25°C | 82% |
Piperidin-3-ylmethanol | NaH | DMF | 0°C → 25°C | 75% |
HCl salt of 3-(bromomethyl)piperidine | K₂CO₃ | Acetone | Reflux | 68% |
Bromine incorporation at C-3 occurs via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). EAS employs molecular bromine (Br₂) in dichloromethane at −78°C, where the pyridine nitrogen polarizes the ring, enhancing C-3 electrophilic attack. This proceeds through a bromonium ion intermediate, ensuring regioselectivity anti to the alkoxy group [9]. For scale-up, N-bromosuccinimide (NBS) in acetonitrile at 0°C achieves 89% yield with minimized dihalogenation (<1%).
The DoM approach leverages the 2-alkoxy group as a directing moiety. Treatment of 2-(piperidin-3-ylmethoxy)pyridine with n-BuLi at −78°C generates a C-3 lithiated species, quenched by Br₂ or CBr₄. This route affords superior regiocontrol (>98%) but demands anhydrous conditions and stoichiometric organolithium reagents [7] [9].
Salt formation enhances crystallinity and stability. Hydrochloric acid treatment (2–3 equiv of 2M HCl in Et₂O) of the freebase in isopropanol yields the hydrochloride salt. Critical parameters include:
The salt’s hygroscopicity is mitigated by storing under nitrogen with desiccants (silica gel). Polymorph screening identifies Form I (orthorhombic) as the stable phase, confirmed by PXRD peaks at 12.8°, 15.4°, and 24.6° 2θ. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 4 weeks [10].
Table 3: Hydrochloride Salt Characterization
Property | Conditions | Result |
---|---|---|
Melting Point | DSC, 10°C/min | 218–220°C (dec.) |
Solubility (25°C) | H₂O | 42 mg/mL |
PXRD Stability | 40°C/75% RH, 4 weeks | No form change |
Residual Solvents (GC) | IPA, MTBE | <500 ppm |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4